Ethyl 6-chloro-5-methylpicolinate
Overview
Description
Ethyl 6-chloro-5-methylpicolinate is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is also known by its IUPAC name, ethyl 6-chloro-5-methyl-2-pyridinecarboxylate . This compound is typically found in a pale-yellow to yellow-brown liquid form and is used in various scientific research applications .
Preparation Methods
Ethyl 6-chloro-5-methylpicolinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloro-5-methylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst . The reaction is typically carried out under inert atmosphere conditions at room temperature to ensure high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Ethyl 6-chloro-5-methylpicolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-chloro-5-methylpicolinate is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research involving this compound explores its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-5-methylpicolinate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 6-chloro-5-methylpicolinate can be compared to other similar compounds, such as:
Ethyl 6-chloro-5-methylpyridine-2-carboxylate: Similar in structure but with different functional groups.
Mthis compound: A methyl ester variant with slightly different chemical properties.
6-Chloro-5-methylpicolinic acid: The carboxylic acid form of the compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .
Biological Activity
Ethyl 6-chloro-5-methylpicolinate is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the sixth position and a methyl group at the fifth position of the pyridine ring. Its chemical formula is , and it has a molecular weight of approximately 201.64 g/mol. The presence of these functional groups contributes to its unique reactivity and biological profile.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- In Vitro Studies : In laboratory settings, this compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antimicrobial agents, suggesting its potential as an alternative treatment option.
Herbicidal Activity
This compound has also been investigated for its herbicidal properties . Studies indicate that it can effectively inhibit the growth of various weed species, showcasing its potential application in agriculture.
- Field Trials : In greenhouse assays, the compound exhibited significant herbicidal activity against common weeds such as Amaranthus retroflexus and Echinochloa crus-galli. The efficacy was evaluated based on parameters such as plant height reduction and biomass accumulation.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within microbial cells or plant systems. The chlorine and methyl substituents may influence the compound's binding affinity to these targets, potentially affecting enzyme activity or disrupting cellular processes.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Biological Activity | Key Differences |
---|---|---|
Ethyl 6-chloro-3-methylpicolinate | Antimicrobial | Methyl group at position 3 |
Ethyl 6-chloro-4-methylpicolinate | Herbicidal | Methyl group at position 4 |
Ethyl 6-bromo-5-methylpicolinate | Antifungal | Bromine atom instead of chlorine |
This table highlights how variations in substituents can lead to differences in biological activity.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University focused on evaluating the antimicrobial properties of this compound against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial viability when treated with varying concentrations of the compound, indicating its potential as a new antimicrobial agent.
- Herbicidal Effectiveness in Agriculture : Another study assessed the effectiveness of this compound in controlling weed growth in maize crops. The results demonstrated that at specific dosages, the compound effectively reduced weed biomass without adversely affecting crop yield, suggesting its utility as a selective herbicide.
Properties
IUPAC Name |
ethyl 6-chloro-5-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-4-6(2)8(10)11-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVZGBHQUUQLID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431551 | |
Record name | Ethyl 6-chloro-5-methylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178421-21-1 | |
Record name | Ethyl 6-chloro-5-methylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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